molecular formula C18H22FN5O4 B2712597 8-(bis(2-hydroxyethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 505080-57-9

8-(bis(2-hydroxyethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Katalognummer B2712597
CAS-Nummer: 505080-57-9
Molekulargewicht: 391.403
InChI-Schlüssel: YMPCBSDIPYFDSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(bis(2-hydroxyethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22FN5O4 and its molecular weight is 391.403. The purity is usually 95%.
BenchChem offers high-quality 8-(bis(2-hydroxyethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(bis(2-hydroxyethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Multitarget Drugs for Neurodegenerative Diseases

A study by Brunschweiger et al. (2014) elaborated on the synthesis of 8-benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, designed as tricyclic xanthine derivatives to enhance water solubility for potential application in neurodegenerative diseases. These compounds demonstrated potent dual-target-directed antagonistic activities at A1/A2A adenosine receptors and monoamine oxidase (MAO) inhibitory effects, indicating their potential as multitarget drugs for neurodegenerative conditions. The promising compound, 8‐(2,4‐dichloro‐5‐fluorobenzyl)‐1,3‐dimethyl‐6,7,8,9‐tetrahydropyrazino[2,1‐f]purine‐2,4(1H,3H)‐dione, showed significant inhibition against both adenosine receptor subtypes and MAO-B, suggesting its utility in preclinical studies for symptomatic and disease-modifying treatments of neurodegenerative diseases (Brunschweiger et al., 2014).

Catalytic Activity in Polymerization

Yu-Lai Duan et al. (2016) investigated the synthesis and characterization of dinuclear rare-earth complexes supported by amine-bridged bis(phenolate) ligands. These complexes were evaluated for their catalytic activity in the ring-opening polymerization of l-lactide, demonstrating controlled polymerization with relatively narrow molecular weight distributions. This study highlights the application of such compounds in the development of biodegradable polymers, offering insights into the kinetic and mechanistic aspects of polymer synthesis (Duan et al., 2016).

Structural Characterization and Hydrogen Bonding

Research by Karczmarzyk et al. (1995) on 8-benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline provided detailed insights into its molecular geometry, conformation, and the role of hydrogen bonding in stabilizing its structure. This study contributes to the understanding of the structural properties of purine derivatives, which is crucial for designing compounds with desired biological activities (Karczmarzyk et al., 1995).

Antitumor Drugs Design

Huang et al. (2001) explored the design and synthesis of sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard, aiming to discover potent antitumor agents with low toxicity. This research demonstrates the potential of integrating specific chemical moieties into sulfonamide compounds to enhance their therapeutic index against cancer, showing significant antitumor activity and low toxicity in preclinical evaluations (Huang et al., 2001).

Eigenschaften

IUPAC Name

8-[bis(2-hydroxyethyl)amino]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN5O4/c1-21-15-14(16(27)22(2)18(21)28)24(11-12-3-5-13(19)6-4-12)17(20-15)23(7-9-25)8-10-26/h3-6,25-26H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPCBSDIPYFDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(CCO)CCO)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(bis(2-hydroxyethyl)amino)-7-(4-fluorobenzyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.